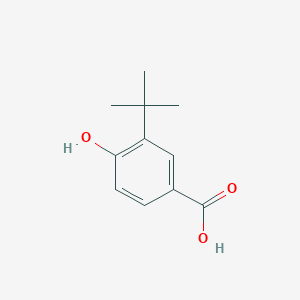

3-Tert-butyl-4-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-tert-butyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFDJRIEGYDIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559865 | |

| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66737-88-0 | |

| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Considerations of 3 Tert Butyl 4 Hydroxybenzoic Acid

3-Tert-butyl-4-hydroxybenzoic acid is an organic compound characterized by a benzoic acid core structure. A tert-butyl group, a bulky substituent consisting of a central carbon atom bonded to three methyl groups, is attached to the third carbon of the benzene (B151609) ring, and a hydroxyl group is positioned at the fourth carbon. Its formal IUPAC name is this compound. nih.gov

The presence of the carboxylic acid and hydroxyl functional groups, along with the tert-butyl group, dictates the molecule's chemical properties and steric hindrance. These features influence its reactivity, solubility, and how it interacts within biological systems.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 66737-88-0 nih.govlookchem.com |

| Molecular Formula | C11H14O3 lookchem.comchemicalbook.com |

| Molecular Weight | 194.23 g/mol nih.govlookchem.com |

| Melting Point | 157-159°C lookchem.comchemicalbook.com |

| Hydrogen Bond Donor Count | 2 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

| This table is interactive. Users can sort columns by clicking on the headers. |

Advanced Synthetic Methodologies for Alkylated Hydroxybenzoic Acids and Their Derivatives

Strategies for Carboxylic Acid and Phenolic Group Functionalization

The functionalization of 3-tert-butyl-4-hydroxybenzoic acid and its analogs involves targeting the reactive carboxylic acid and phenolic hydroxyl groups. The presence of the bulky tert-butyl group introduces steric hindrance, which can influence the reactivity of the adjacent phenolic hydroxyl group.

The carboxylic acid group can be converted into a variety of functional groups. For instance, it can be reduced to a primary alcohol, or converted into esters, amides, or acid halides. These transformations typically proceed via standard synthetic protocols. The phenolic hydroxyl group can undergo reactions such as etherification or esterification. However, the steric hindrance from the neighboring tert-butyl group may necessitate the use of more forcing reaction conditions or specific catalysts to achieve high yields.

A common strategy to selectively functionalize one group in the presence of the other is the use of protecting groups. For example, the phenolic hydroxyl group can be protected as an acetate (B1210297) ester, allowing for chemical manipulation of the carboxylic acid. The protecting group can then be removed under mild conditions to yield the desired substituted product. An example of this is the synthesis of this compound itself from 4-acetoxy-3-tert-butylbenzoic acid, where the acetyl group is removed by hydrolysis with sodium hydroxide (B78521) in methanol (B129727). prepchem.com

Alkylation Reactions for Sterically Hindered Phenolic Systems

Alkylation of the phenolic hydroxyl group in sterically hindered systems like this compound can be challenging. Direct alkylation using alkyl halides under basic conditions may proceed with low yields due to the steric hindrance impeding the approach of the electrophile.

One effective method for the alkylation of hindered phenols is the Williamson ether synthesis, though it may require elevated temperatures and strong bases. Another approach involves the use of more reactive alkylating agents. For instance, in the synthesis of the drug Bosutinib from the related 3-methoxy-4-hydroxybenzoic acid, the phenolic hydroxyl group is alkylated with 1-bromo-3-chloropropane (B140262). mdpi.com This demonstrates that even with steric hindrance, alkylation can be achieved with appropriate reagents and conditions.

Synthesis of Amide and Ester Derivatives of Alkylated Hydroxybenzoic Acids

The synthesis of amide and ester derivatives of alkylated hydroxybenzoic acids is a key transformation for creating a wide array of functional molecules.

Acid Chloride Intermediate Approaches

A common and effective method for the synthesis of amides and esters from carboxylic acids is through the formation of an acid chloride intermediate. The carboxylic acid is first converted to the more reactive acid chloride, which then readily reacts with an amine or alcohol to form the corresponding amide or ester.

For the analogous 3,5-di-tert-butyl-4-hydroxybenzoic acid, the acid chloride is prepared by reacting the carboxylic acid with thionyl chloride. prepchem.com In a typical procedure, the acid is added to ice-cooled thionyl chloride, and the mixture is heated under reflux for one hour. prepchem.com The excess thionyl chloride is then removed by distillation to yield the acid chloride. This intermediate can then be reacted with various nucleophiles. For example, reaction with ammonia (B1221849) can produce 3,5-di-t-butyl-4-hydroxybenzamide. While this specific example uses the di-tert-butyl analog, the methodology is directly applicable to this compound.

The general reaction scheme is as follows:

Formation of the Acid Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Formation of the Amide: R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃Cl

Formation of the Ester: R-COCl + R'OH → R-COOR' + HCl

This two-step approach is often preferred because it avoids the harsh conditions that can be required for direct condensation of a carboxylic acid and an amine or alcohol, and it generally proceeds with high yields.

Esterification Reaction Pathways

Direct esterification of this compound and its analogs can be achieved through several pathways, often employing an acid catalyst. The choice of catalyst and reaction conditions depends on the alcohol being used and the desired ester.

For the esterification of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid with C8-C20 alcohols, a strongly acidic gel-type ion-exchange resin catalyst can be used. google.comgoogle.com This method is advantageous as the catalyst is recyclable and non-corrosive, unlike traditional acid catalysts such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically carried out at temperatures between 110°C and 150°C. google.comgoogle.com

A detailed example of such a process is provided in the table below:

| Parameter | Value |

| Substrate | 3,5-di-tert-butyl-4-hydroxybenzoic acid |

| Reagent | C8-C20 alcohol |

| Catalyst | Strongly acidic gel-type ion-exchange resin (e.g., sulfonated copolymer of styrene (B11656) and divinylbenzene) |

| Catalyst Loading | 5-20 wt% based on the weight of the carboxylic acid |

| Temperature | 110-150°C |

| Cross-linking of Resin | < 8% |

This method provides high yields of the desired esters while minimizing side reactions such as debutylation. google.com

For the synthesis of tert-butyl esters, acid-catalyzed esterification using p-toluenesulfonic acid or sodium methoxide (B1231860) as a catalyst is a viable route. In this case, excess tert-butanol (B103910) can serve as both the reactant and the solvent, with the reaction being carried out at reflux temperature (70-80°C) for 8-14 hours.

Transesterification Strategies for Complex Esters

In the context of hindered phenols, transesterification is used to produce antioxidants. For example, methyl β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can undergo transesterification with various alcohols like n-octanol, octadecanol, or pentaerythritol (B129877) in the presence of basic catalysts such as sodium tert-butoxide or potassium hydroxide.

A study on the transesterification of p-hydroxybenzoate esters (parabens) in the presence of alcohols has shown that this reaction can occur under biologically relevant conditions. nih.gov While this study focuses on enzymatic transesterification, it highlights the feasibility of this reaction pathway for hydroxybenzoate esters. The key to successful chemical transesterification is often the removal of the alcohol byproduct (e.g., methanol when starting from a methyl ester) to drive the equilibrium towards the desired product.

Multistep Organic Synthesis Routes

The derivatives of this compound can serve as starting materials in multistep syntheses to create complex molecules with significant biological activity. An illustrative example is the synthesis of the protein kinase inhibitor, Bosutinib, which starts from the related compound 3-methoxy-4-hydroxybenzoic acid. mdpi.com This synthesis showcases a sequence of common organic reactions that can be applied to functionalized benzoic acids.

The synthesis of Bosutinib involves the following key steps: mdpi.com

Esterification: The starting carboxylic acid is first converted to its methyl ester. This is a common strategy to protect the carboxylic acid and to modify its reactivity for subsequent steps.

Alkylation: The phenolic hydroxyl group is then alkylated. In the case of the Bosutinib synthesis, 1-bromo-3-chloropropane is used as the alkylating agent.

Nitration: A nitro group is introduced to the aromatic ring. This is a crucial step for introducing a nitrogen-containing functional group that can be further modified.

Reduction: The nitro group is reduced to an amino group. This is typically achieved using reducing agents like iron powder and ammonium (B1175870) chloride.

Cyclization, Chlorination, and Amination: The final steps involve the construction of the heterocyclic core of the Bosutinib molecule through a series of cyclization, chlorination, and amination reactions.

This multistep route highlights how the initial functional groups of a substituted hydroxybenzoic acid can be sequentially modified to build up a complex molecular architecture. Each step requires careful control of reaction conditions to ensure high yields and to avoid unwanted side reactions.

Green Chemistry Principles in Synthesis of Alkylated Hydroxybenzoates

The application of green chemistry principles to the synthesis of alkylated hydroxybenzoates, including this compound, is a critical step towards developing more sustainable and environmentally benign chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, safer solvents, catalytic efficiency, and energy conservation.

The core of synthesizing compounds like this compound often involves two key chemical transformations: the synthesis of the parent 4-hydroxybenzoic acid (4-HBA) and its subsequent alkylation. Green chemistry offers innovative approaches to both of these stages.

Catalytic Approaches in Alkylation

A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. youtube.com Traditional Friedel-Crafts alkylation reactions, a common method for adding alkyl groups to aromatic rings, often rely on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride (AlCl₃). researchgate.netbyjus.com This generates significant amounts of acidic waste, posing environmental and handling challenges. google.com

Modern approaches focus on replacing these homogeneous catalysts with solid, reusable heterogeneous catalysts. These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for continuous processes. nih.govrsc.org

Key Developments in Heterogeneous Catalysis for Alkylation:

Zeolites: These microporous aluminosilicates have emerged as highly effective solid acid catalysts. For instance, Hβ zeolite has been studied for the alkylation of phenol (B47542) with tert-butanol, showing high selectivity towards the desired 4-tert-butyl-phenol. researchgate.net Modifying zeolites, such as through NaOH treatment, can tune the pore structure and acidity, further enhancing selectivity. researchgate.net Similarly, a hydrogen Y molecular sieve has been successfully used in the tert-butylation of p-methoxy phenol, providing a reusable catalyst system that avoids the acidic wastewater of traditional methods. google.com

Montmorillonite Clay: This layered aluminosilicate (B74896) has been identified as a highly active and durable catalyst for Friedel-Crafts alkylations using alcohols as alkylating agents, suitable for continuous-flow syntheses. nih.govrsc.org

Metal-Organic Frameworks (MOFs): Porous materials like MOF-5 have been demonstrated as efficient and reusable heterogeneous catalysts for Friedel-Crafts alkylation under mild conditions, eliminating the need for an inert atmosphere. researchgate.net

The table below summarizes the advantages of using heterogeneous catalysts in the alkylation of phenolic compounds, a key step in forming compounds like this compound.

| Catalyst Type | Alkylation Reaction Example | Key Green Chemistry Advantages | Research Findings |

| Hβ Zeolite | Phenol + Tert-butanol → 4-tert-butyl-phenol | Reusable solid acid catalyst, high selectivity, reduces corrosive waste. | Treatment with NaOH can regulate pore structure and acidity, improving selectivity to over 90%. researchgate.net |

| Hydrogen Y Molecular Sieve | p-Methoxy phenol + Methyl tert-butyl ether → Tert-butylated hydroxyanisole | Low-cost, reusable catalyst, eliminates acidic wastewater from traditional F-C reactions. | Achieved p-methoxy phenol conversion rates of up to 99%. google.com |

| Montmorillonite Clay | Benzyl alcohol + p-xylene | Highly active and durable for continuous-flow processes, uses alcohols as benign alkylating agents. | Demonstrated successful operation for over a week in a continuous-flow reactor with a high turnover frequency. nih.govrsc.org |

| MOF-5 | Benzyl halide + Toluene | Reusable without significant loss of activity, mild reaction conditions, no inert atmosphere required. | Showed effective and selective heterogeneous catalysis with easy separation from the product. researchgate.net |

Biocatalysis and Renewable Feedstocks

Another cornerstone of green synthesis is the use of renewable feedstocks and biocatalysts. nih.gov The industrial synthesis of 4-hydroxybenzoic acid, the precursor to its alkylated derivatives, has traditionally relied on the Kolbe-Schmitt reaction of petroleum-derived phenol under high temperature and pressure. nih.gov

A greener alternative has been developed using whole-cell biocatalysts. Research has demonstrated the efficient synthesis of 4-hydroxybenzoic acid from L-tyrosine, a bio-based amino acid, using a multi-enzyme cascade engineered in Escherichia coli. nih.gov This process operates under mild conditions and avoids petrochemical feedstocks.

Highlights of Biocatalytic 4-HBA Synthesis:

Renewable Feedstock: Utilizes L-tyrosine instead of petroleum-derived phenol. nih.gov

Mild Conditions: The reaction is conducted in an aqueous buffer at moderate temperatures (e.g., 30 °C). nih.gov

High Conversion: Researchers achieved over 85% conversion of L-tyrosine to 4-hydroxybenzoic acid. nih.gov

Sustainability: This approach represents a sustainable alternative for producing the key precursor for various parabens and polymers. nih.gov

Enzymes such as lyases and hydrolases are also being explored for their role in creating complex hydroxylated molecules, offering pathways that are highly selective and reduce the need for protecting groups, a strategy that aligns with the green chemistry principle of reducing derivatives. nih.govnih.gov

Alternative Solvents and Energy Sources

The choice of solvent and energy input are also crucial from a green chemistry perspective.

Safer and Innovative Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives. In some cases, a reactant can also serve as the solvent. For example, in the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid, methanol has been used as both the esterifying agent and the reaction medium, simplifying the process and reducing solvent waste. google.com

Solvent-Free Reactions: Where possible, eliminating the solvent entirely is a primary goal. Solvent-free alkylation of phenols has been achieved under microwave irradiation using supported catalysts. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient technique that can dramatically reduce reaction times and increase yields. nih.gov For example, the preparation of acid hydrazides from aromatic esters, a reaction relevant to creating derivatives of hydroxybenzoic acids, was completed in minutes with high yield using microwave heating, compared to hours via conventional reflux. nih.gov

The following table compares conventional and green approaches for chemical transformations relevant to the synthesis of this compound and its derivatives.

| Transformation | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

| Alkylation of Phenolic Ring | Homogeneous Lewis acids (e.g., AlCl₃), stoichiometric amounts, corrosive waste. byjus.com | Heterogeneous solid acids (e.g., Zeolites, Clays), catalytic amounts, solvent-free or benign solvents. google.comnih.govresearchgate.net | Reusability of catalyst, waste reduction, improved safety, potential for continuous flow. nih.govrsc.orgacs.org |

| Precursor Synthesis (4-HBA) | Kolbe-Schmitt reaction using petroleum-derived phenol, high temperature and pressure. nih.gov | Whole-cell biocatalysis from L-tyrosine. nih.gov | Use of renewable feedstock, mild reaction conditions, environmentally friendly. nih.gov |

| Esterification | Use of hazardous solvents and often requires excess reagents. google.com | Using a reactant as the solvent (e.g., methanol); microwave-assisted synthesis. google.comnih.gov | Reduced solvent waste, simplified process, shorter reaction times, energy efficiency. google.comnih.gov |

By integrating these green principles—particularly the use of reusable solid catalysts for the alkylation step and biocatalytic routes for the 4-hydroxybenzoic acid precursor—the synthesis of this compound and related compounds can be made significantly more sustainable and economically viable.

Biological Activities and Molecular Mechanisms of Alkylated Hydroxybenzoic Acids in Research

Antioxidant Mechanisms and Cellular Protection

The antioxidant capabilities of phenolic compounds like 3-tert-butyl-4-hydroxybenzoic acid are fundamental to their cellular protective effects. These mechanisms primarily involve the neutralization of harmful free radicals and the interruption of oxidative chain reactions.

Free Radical Scavenging Capabilities

Phenolic compounds are recognized for their capacity to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. The primary mechanism involves the phenolic hydroxyl group. The presence and position of substituents on the aromatic ring, such as the tert-butyl group in this compound, can influence this activity. Electron-donating groups, like alkyl groups, can enhance the electron density on the aromatic ring and the hydroxyl group, which may facilitate the donation of a hydrogen atom to a free radical, thereby neutralizing it. nih.gov

The antioxidant activity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups. For instance, dihydroxybenzoic acids generally exhibit stronger antioxidant activity than monohydroxybenzoic acids. nih.gov While specific quantitative data for this compound is limited, studies on related phenolic compounds provide insights into its potential efficacy. The tert-butyl group, being an electron-donating group, is expected to stabilize the resulting phenoxy radical after hydrogen donation, contributing to the compound's antioxidant potential. nih.gov

Table 1: Radical Scavenging Activity of Selected Hydroxybenzoic Acid Derivatives (DPPH Assay) This table is illustrative and based on general findings for hydroxybenzoic acids, as specific IC50 values for this compound are not readily available in the cited literature.

| Compound | Structure | Reported IC50 (µg/mL) | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | A single hydroxyl group | Generally shows weaker activity | nih.gov |

| 3,5-Dihydroxybenzoic acid | Two hydroxyl groups in meta positions | Exhibits strong activity | nih.gov |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | Three hydroxyl groups | Potent antioxidant | researchgate.net |

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation is a detrimental process initiated by free radicals, leading to the oxidative degradation of lipids in cell membranes and the formation of harmful byproducts. Phenolic antioxidants can inhibit lipid peroxidation by intercepting the chain-propagating peroxyl radicals. By donating a hydrogen atom to these radicals, the antioxidant terminates the chain reaction.

Derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl have demonstrated the ability to inhibit lipid peroxidation, suggesting that the presence of tert-butyl groups on the phenolic ring is favorable for this activity. These bulky groups can enhance the stability of the antioxidant molecule and its resulting radical. While direct studies on this compound are scarce, its structural features suggest a potential role in protecting biological membranes from oxidative damage by interfering with lipid peroxidation pathways. nih.gov

Hydrogen Atom Donation Mechanism

The principal mechanism by which phenolic antioxidants exert their free radical scavenging and lipid peroxidation inhibitory effects is through hydrogen atom transfer (HAT). researchgate.net In this process, the antioxidant molecule (ArOH) donates the hydrogen atom from its phenolic hydroxyl group to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (ArO•).

The efficiency of the HAT mechanism is influenced by the bond dissociation enthalpy (BDE) of the O-H bond in the phenol (B47542). Substituents on the aromatic ring that can stabilize the resulting phenoxy radical, such as the electron-donating tert-butyl group, can lower the BDE and thus enhance the rate of hydrogen donation. nih.gov This stabilization is a key factor in the antioxidant activity of tert-butylated phenols.

Anti-inflammatory and Analgesic Research

In addition to antioxidant effects, alkylated hydroxybenzoic acids have been investigated for their potential anti-inflammatory and analgesic properties. This activity is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition Profiles (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov

Research on artificial antioxidants like 2-tert-butyl-4-methoxyphenol (BHA), a structurally related compound, has shown that combinations of tert-butylated phenols can inhibit the expression of COX-2 mRNA. nih.gov This suggests that compounds with a tert-butyl group adjacent to a hydroxyl group on a benzene (B151609) ring may interfere with the prostaglandin synthesis pathway. The structure-activity relationship for COX inhibition by phenolic compounds is complex, but the presence of bulky hydrophobic groups can influence binding to the active site of the COX enzymes. While specific inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 are not well-documented in the available literature, the structural similarities to known COX inhibitors suggest a potential for this activity.

Table 2: Cyclooxygenase (COX) Inhibition by Selected Anti-inflammatory Drugs This table provides context on COX inhibition and does not include data for this compound due to a lack of available information in the provided search results.

| Compound | Target Enzyme(s) | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Indomethacin | COX-1 and COX-2 | COX-1: 0.063, COX-2: 0.48 | nih.gov |

| Diclofenac | COX-1 and COX-2 | COX-1: 0.611, COX-2: 0.63 | nih.gov |

| Meloxicam | Preferentially COX-2 | COX-1: 36.6, COX-2: 4.7 | nih.gov |

| Rofecoxib | Selective COX-2 | COX-1: >100, COX-2: 0.53 | researchgate.net |

| Celecoxib | Selective COX-2 | COX-1: >100, COX-2: 0.04 | researchgate.net |

Lipoxygenase (LOX) Enzyme Inhibition Studies (e.g., 5-LOX)

Lipoxygenases (LOXs) are another class of enzymes involved in inflammation, responsible for the synthesis of leukotrienes from arachidonic acid. 5-lipoxygenase (5-LOX) is a key enzyme in this pathway, leading to the production of potent pro-inflammatory mediators.

The inhibitory activity of compounds against 5-LOX is influenced by their physicochemical properties, including hydrophobicity. nih.gov The presence of alkyl groups, such as the tert-butyl group, can increase the lipophilicity of a molecule, potentially enhancing its interaction with the active site of lipoxygenase. While direct studies on the 5-LOX inhibitory profile of this compound are limited, the general structural features of tert-butylated phenols suggest a possibility for such activity. Further research is needed to determine the specific inhibitory concentrations and selectivity of this compound for different LOX isoforms.

Antifungal and Antimicrobial Research

Recent studies have highlighted the potential of compounds derived from this compound as effective antifungal agents against various plant pathogens. These findings are particularly relevant for the development of new strategies to protect important oilseed crops.

Research has demonstrated that hydrazide–hydrazone derivatives of 4-hydroxybenzoic acid featuring a 3-tert-butyl substituent exhibit potent inhibitory activity against several laccase-producing phytopathogenic fungi. Among the tested pathogens, Sclerotinia sclerotiorum was found to be the most susceptible to these compounds. mdpi.com

The presence of the tert-butyl group at the 3-position of the hydroxybenzoic acid structure appears to be a key factor for the observed antifungal efficacy, especially against S. sclerotiorum. mdpi.com One of the most active compounds, a derivative of 3-tert-butylsalicylidene and 4-hydroxybenzoic acid hydrazide, almost completely inhibited the growth of S. sclerotiorum (96.8% inhibition) and was also the most promising agent against Cerrena unicolor. mdpi.com

The table below summarizes the antifungal activity of a representative derivative against the specified phytopathogenic fungi.

| Fungus | IC50 (µg/mL) | Growth Inhibition (%) |

| Sclerotinia sclerotiorum | 0.5 - 1.8 | up to 96.8% |

| Botrytis cinerea | Data not specified | Data not specified |

| Cerrena unicolor | Data not specified | Strong inhibition |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of fungal growth. The provided range for S. sclerotiorum reflects the high susceptibility of this fungus to derivatives of this compound. mdpi.com

In addition to their direct antifungal effects, these compounds have been evaluated for their phytotoxicity and their impact on the germination of seeds from representative oilseed crops. The majority of the tested molecules, which are derivatives of this compound, demonstrated no or low phytotoxic effects on flax and sunflower seeds. mdpi.com

Crucially, a positive impact on the germination of seeds infected with pathogenic fungi was observed. mdpi.com This suggests that these compounds not only inhibit fungal growth but may also protect the seeds from the detrimental effects of infection, thereby promoting healthy crop establishment. This dual action underscores their potential application in agriculture as seed treatments or protective agents for oilseed crops. mdpi.com

Investigations into Cytotoxicity and Antiproliferative Potentials of Derivatives

Derivatives of alkylated hydroxybenzoic acids have been a subject of research for their potential cytotoxic and antiproliferative activities against various cancer cell lines. Studies have explored the synthesis and evaluation of compounds derived from structures like 3,5-di-tert-butyl-4-hydroxybenzoic acid. In one such study, a series of thirteen derivatives, designed as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), were tested for their cytotoxic effects on three human cancer cell lines: colorectal carcinoma (HCT 116), colorectal adenocarcinoma (HT-29), and pancreatic carcinoma (BxPC-3). researchgate.net

Several of these amide derivatives demonstrated moderate cytotoxicity. For instance, compounds designated as 3, 5, 6, and 7 showed inhibitory concentration (IC50) values in the micromolar range across the tested cell lines. researchgate.net Specifically, the IC50 values ranged from 22.99 to 51.66 µM for the HCT 116 cell line and from 8.63 to 41.20 µM for the BxPC-3 cell line. researchgate.net The activity against the HT-29 cell line was also notable, with IC50 values between 24.78 and 81.60 µM, although one compound showed an IC50 greater than 100 µM. researchgate.net These findings indicate a potential for these derivatives to inhibit the proliferation of cancer cells.

| Compound | HCT 116 | BxPC-3 | HT-29 |

|---|---|---|---|

| Compound 3 | 22.99 | 8.63 | 24.78 |

| Compound 5 | 29.98 | 18.10 | 36.52 |

| Compound 6 | 51.66 | 41.20 | 81.60 |

| Compound 7 | 40.11 | 30.33 | > 100 |

Selectivity towards Cancer Cell Lines

A critical aspect of anticancer research is the selectivity of a compound, meaning its ability to target cancer cells while sparing normal, healthy cells. The derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have shown promising results in this regard. In studies evaluating their cytotoxicity, the effects on cancer cell lines were compared to their effects on a healthy human fetal lung fibroblast cell line (MRC-5). researchgate.net

The research indicated that several of the tested compounds exhibited good selectivity towards the cancer cell lines. researchgate.net The cytotoxic and selectivity profiles of these synthetic derivatives were found to be increased when compared to commercially available COX-2 and 5-LOX inhibitors used in the same study. researchgate.net This suggests that the structural modifications leading to these derivatives may confer a degree of preferential activity against cancerous cells over non-cancerous ones, a desirable characteristic for potential therapeutic agents. researchgate.net

Cell Antimigratory Effects

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. Consequently, compounds that can inhibit cell migration are of significant interest in oncology research. The antimigratory potential of several dual COX-2 and 5-LOX inhibitory derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid was assessed using a wound-healing assay on the SW620 human colon adenocarcinoma cell line, which is known for its metastatic potential. researchgate.net

Among the tested compounds, two in particular, designated as compounds 1 and 3, were identified as having the most potent antimigratory effects. researchgate.net The study quantified this effect by measuring the relative wound closure after 24 and 48 hours. For compound 1, the relative wound closure was only 3.20% at 24 hours and 5.08% at 48 hours. researchgate.net Compound 3 also demonstrated significant cell antimigratory potential, with a relative wound closure of 3.86% at 24 hours and 7.68% at 48 hours. researchgate.net These results highlight the ability of specific derivatives to interfere with the migratory processes of cancer cells in vitro. researchgate.net

| Compound | 24 hours | 48 hours |

|---|---|---|

| Compound 1 | 3.20% | 5.08% |

| Compound 3 | 3.86% | 7.68% |

Interaction with Radiation Treatment in Cancer Cell Lines

Combining chemical agents with radiation therapy is a common strategy in cancer treatment, with the goal of enhancing the tumor-killing effects of radiation (radiosensitization). Research has explored the potential of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives to act as radiosensitizers. The effect of these compounds in combination with irradiation was studied on the HT-29 colon cancer cell line. researchgate.net

The study revealed that the addition of two specific derivatives, compounds 6 and 7, to the radiation treatment protocol resulted in the most significant decrease in the proliferation of HT-29 cells (p < 0.001). researchgate.net This synergistic effect suggests that these compounds may enhance the efficacy of radiation therapy, potentially allowing for lower radiation doses or improved outcomes in treating resistant tumors. researchgate.net This line of investigation is crucial, as inhibitors of the COX-2 enzyme have previously been shown to have radiosensitizing effects on tumor cells. researchgate.net

Enzyme Inhibition and Receptor Modulation in Biochemical Studies

Beyond direct cytotoxicity, the biological activities of alkylated hydroxybenzoic acids are often rooted in their ability to interact with specific proteins, such as enzymes and cellular receptors. Derivatives of this compound have been investigated as modulators of key biochemical pathways.

In the area of enzyme inhibition, research has focused on designing derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid as dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.net These enzymes are crucial mediators in the inflammatory cascade, and their inhibition is a target for anti-inflammatory and potentially anticancer agents. One derivative, compound 3, was identified as having the most optimal biological activity, with effective dual inhibitory action against both COX-2 and 5-LOX. researchgate.net

Advanced Research Applications of Alkylated Hydroxybenzoic Acids

Development of Bioactive Compounds and Pharmaceutical Intermediates

3-tert-butyl-4-hydroxybenzoic acid serves as a key building block or intermediate in the synthesis of more complex molecules with specific biological activities. While direct pharmaceutical applications of the acid itself are not common, its structure is a precursor for various derivatives. For instance, the closely related compound 3,5-di-tert-butyl-4-hydroxybenzoic acid has been utilized in the synthesis of novel antistress agents. sigmaaldrich.com The metabolic pathways of related compounds, such as 3-tert-butyl-4-hydroxyanisole (3-BHA), have been studied extensively, showing they are converted into bioactive metabolites like 3-tert-butyl-4,5-dihydroxyanisole (B1209110) by liver microsomes. nih.gov This metabolic transformation underscores the potential for tert-butylated phenolic structures to be precursors to biologically active catechols and other derivatives. nih.gov

The research into polymerizing phenolic compounds to enhance antioxidant properties for biological applications also highlights the foundational role of molecules like hydroxybenzoic acids. nih.gov The enzymatic polymerization of substituted phenols is an active area of research aimed at creating high-performance polymers with enhanced antioxidant activity for potential use in biomedical fields. nih.govmdpi.com

Standards for Chromatographic Analysis in Complex Matrices (e.g., High-Performance Liquid Chromatography)

In analytical chemistry, particularly in chromatography, the purity and stability of a standard are paramount for accurate quantification of an analyte in a complex matrix. Hydroxybenzoic acid derivatives are often employed as internal standards in High-Performance Liquid Chromatography (HPLC) methods. researchgate.net An internal standard is a compound added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. By comparing the detector response of the analyte to that of the internal standard, analysts can correct for variations in injection volume and sample loss during preparation. researchgate.net

This compound, with its stable structure, is suitable for such applications. sigmaaldrich.com Its use, or the use of its esters, allows for precise and reproducible quantification of other phenolic compounds in diverse samples, from environmental matrices to biological fluids. researchgate.net For example, methods have been developed for the analysis of the related compound 3-tert-butyl-4-hydroxyanisole (BHA) in various products, demonstrating the utility of these structures in analytical protocols. sielc.com

Below is an example of HPLC conditions that could be adapted for the analysis of this compound or related phenolic compounds.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or Phenyl Column |

| Mobile Phase | Gradient elution with Acetonitrile and acidified water (e.g., with formic or acetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) at ~254 nm or ~280 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Internal Standard | A related but chromatographically distinct phenolic acid |

Polymer Stabilization Research

The primary industrial application of hindered phenolic compounds like this compound and its derivatives is in the stabilization of polymers. nih.gov Polymers are susceptible to degradation from heat, light, and oxygen, which leads to a loss of mechanical properties and a shortened service life. npl.co.uk Phenolic antioxidants are crucial additives that mitigate this degradation.

The addition of phenolic antioxidants can significantly enhance the thermal stability of a wide range of polymers. The bulky tert-butyl group adjacent to the hydroxyl group on the aromatic ring is key to its function. nih.gov This steric hindrance makes the hydroxyl proton more easily donatable to a free radical while stabilizing the resulting phenoxy radical, preventing it from initiating further degradation reactions. This mechanism is effective at the high temperatures used in polymer processing (e.g., extrusion and molding) and during the service life of the final product. Research has shown that derivatives of hydroxybenzoic acids can act as versatile thermal stabilizers for various polymer systems. nih.gov

Oxidative degradation is a primary cause of polymer aging, initiated by the formation of free radicals. Phenolic antioxidants, acting as primary antioxidants, interrupt the degradation cycle by scavenging these radicals. chemrxiv.org They donate a hydrogen atom to the highly reactive peroxy radicals, converting them into stable hydroperoxides and a non-reactive phenoxy radical. This action effectively terminates the chain reaction of oxidation, preserving the polymer's molecular structure and physical properties. nih.gov The effectiveness of these antioxidants is critical in materials such as polyolefins (polypropylene, polyethylene), styrenic polymers (ABS), and biopolymers (polylactide). nih.govmdpi.com

The efficiency of an antioxidant in a polymer system is evaluated using several standardized techniques. One of the most common methods for assessing thermal-oxidative stability is the Oxidation Induction Time (OIT) . This test, typically performed using Differential Scanning Calorimetry (DSC), measures the time it takes for a polymer sample to begin rapid, exothermic oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates greater stability and higher antioxidant efficiency.

Other methods to quantify antioxidant activity include chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.gov These assays measure the capacity of the antioxidant to scavenge stable free radicals in solution, providing a quantitative comparison of the potency of different phenolic compounds. mdpi.com

| Polymer System | Antioxidant Type | Key Finding | Evaluation Method |

|---|---|---|---|

| Polypropylene (PP) | Derivatives of 4-hydroxybenzoic acid | Comparable antioxidant activity to commercial stabilizers like Irganox 1076. nih.gov | Oxidation Induction Time (OIT) nih.gov |

| Natural Rubber (NR) | Natural Phenolic Antioxidants | Delayed thermo-oxidative aging and reduced formation of carbonyl groups. nih.gov | Accelerated thermo-oxidative aging, Mechanical property tests nih.gov |

| Polylactide (PLA) | Plant Extracts (Phenolic-rich) | Suppressed the decrease in thermal degradation temperature during accelerated aging. mdpi.com | Accelerated UV aging, Thermal Gravimetric Analysis (TGA) mdpi.com |

| Polypropylene (PP-g-PAAc) | N/A (Grafted Polymer) | Thermo-oxidative stability increased with the degree of grafting in air. researchgate.net | Thermal Gravimetric Analysis (TGA) researchgate.net |

To predict the long-term performance and service life of polymeric materials, researchers use accelerated aging protocols. mdpi.com These tests expose polymer samples containing antioxidants to intensified environmental conditions, such as elevated temperatures, high-intensity UV radiation, and humidity cycles, to speed up degradation processes. mdpi.comnih.gov By monitoring the changes in mechanical properties (e.g., tensile strength, elongation), thermal properties (e.g., glass transition temperature), and chemical structure (e.g., carbonyl index via FTIR spectroscopy) over the course of the accelerated test, scientists can evaluate the long-term effectiveness of the stabilizer package. nih.gov These protocols are essential for comparing the durability of different antioxidant formulations and ensuring that a material will meet the required performance standards over its intended lifespan. mdpi.com

Research in Coatings,Paints, Lubricants, and Greases (Oxidation Resistance)

Alkylated hydroxybenzoic acids, a class of hindered phenolic antioxidants, are integral to enhancing the durability and performance of coatings, paints, lubricants, and greases. Their primary function is to inhibit or retard oxidative degradation, a process triggered by exposure to heat, light, and oxygen. vinatiorganics.comuvabsorber.comnih.gov This degradation can lead to undesirable effects such as discoloration, loss of mechanical properties in coatings, and increased viscosity and sludge formation in lubricants. vinatiorganics.comresearchgate.net The antioxidant mechanism of these compounds, including derivatives of this compound, involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize destructive free radicals, thereby terminating the oxidation chain reaction. rasayanjournal.co.inmdpi.com The presence of bulky alkyl groups, such as tert-butyl, ortho to the hydroxyl group enhances stability and antioxidant efficacy. nih.govrasayanjournal.co.in

Research has focused on synthesizing and evaluating various derivatives to improve their performance in specific applications. Key performance indicators in these studies often include thermal stability and oxidative induction time, which measures the resistance of a material to oxidation under controlled conditions. researchgate.netrasayanjournal.co.in

Detailed Research Findings in Lubricants

Lubricating oils are particularly susceptible to oxidation due to the harsh operating conditions of high temperatures and pressures in modern machinery. vinatiorganics.comresearchgate.net The oxidation of lubricants leads to the formation of acids, sludge, and deposits, which impair lubricating performance and can damage equipment. vinatiorganics.com Consequently, significant research has been dedicated to developing more effective antioxidants.

One area of study involves the chemical modification of hindered phenolic acids to enhance their properties. For instance, research on derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid has demonstrated significant improvements in the oxidative stability of base oils. researchgate.net In these studies, the antioxidant performance is often quantified using methods like the Rotary Pressure Vessel Oxidation Test (RPVOT), which measures the oxidative induction time of the lubricant. researchgate.net

A study that developed a novel hindered phenolic antioxidant by modifying 3,5-di-tert-butyl-4-hydroxybenzoic acid found a remarkable increase in oxidation resistance. researchgate.net The addition of the modified antioxidant at a concentration of 3000 ppm extended the oxidative induction time of the base oil from 50 minutes to 419 minutes, showcasing a substantial improvement in stability. researchgate.net

Table 1: Effect of Modified 3,5-di-tert-butyl-4-hydroxybenzoic Acid Derivative on Lubricant Oxidation Stability

| Sample | Antioxidant Concentration (ppm) | Oxidative Induction Time (RPVOT, minutes) |

|---|---|---|

| Base Oil | 0 | 50 |

| Base Oil + PN-modified antioxidant | 3000 | 419 |

Data sourced from a study on modified hindered phenolic antioxidants. researchgate.net

Further research has explored how the molecular structure of the antioxidant influences its effectiveness. Studies comparing different functional groups substituted at the para position of the phenolic ring have provided insights into structure-activity relationships. rasayanjournal.co.inresearchgate.net Using laboratory methods such as the Institute of Petroleum test IP-48 for bulk oil oxidation and Pressure Differential Scanning Calorimetry (PDSC) for thin-film oxidation, researchers have evaluated the inhibition activity of these compounds. rasayanjournal.co.in Findings indicate that the type of linkage at the para position significantly impacts antioxidant performance. rasayanjournal.co.inresearchgate.net

A comparative study of hindered phenolic antioxidants with different para-substituents in API Group II base oil revealed a clear performance hierarchy. rasayanjournal.co.in The results, applicable to both slower bulk oil oxidation and faster thin-film oxidation, showed that a thioether linkage provided superior antioxidant activity compared to an ester linkage, which in turn was more effective than a simple alkyl substitution. rasayanjournal.co.inresearchgate.net

Table 2: Relative Antioxidant Activity of Para-Substituted Hindered Phenols in Lubricating Oil

| Rank | Para-Substituent Type | Relative Antioxidant Performance |

|---|---|---|

| 1 | Thioether Linkage | Best |

| 2 | Ester Linkage | Better |

| 3 | Alkyl Substitution | Good |

Data derived from comparative studies on hindered phenolic antioxidant activity. rasayanjournal.co.inresearchgate.net

Application in Coatings and Paints

In the paint and coatings industry, hindered phenolic antioxidants are used as additives to protect the final product from oxidative degradation. vinatiorganics.com This degradation, caused by exposure to UV light, heat, and air, can manifest as discoloration, cracking, and loss of gloss, compromising both the aesthetic and protective functions of the coating. vinatiorganics.comuvabsorber.com The hydrophobic nature imparted by the tert-butyl group makes these antioxidants particularly suitable for non-polar environments found in many coating and paint binders. nih.gov By incorporating compounds like alkylated hydroxybenzoic acids, manufacturers can significantly extend the service life and maintain the structural integrity of coated surfaces. vinatiorganics.com

Computational and Theoretical Studies of Alkylated Hydroxybenzoic Acids

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-tert-butyl-4-hydroxybenzoic acid, while specific docking studies on this exact molecule are not extensively documented in publicly available literature, studies on structurally similar compounds and extracts containing it offer valuable insights.

For instance, molecular docking studies have been conducted on extracts from Prunus dulcis (almond) shells, which are known to contain this compound. researchgate.netnih.gov These studies have explored the interactions of the extract's components with various enzymes. While not singling out this compound, one such study on an extract containing this compound reported a docking score of -4.5, with interactions involving the amino acid residues ASN328, VAL350, and THR358. researchgate.netunec-jeas.com This suggests that the compound has the potential to form stable interactions within the binding pockets of protein targets.

Furthermore, a molecular docking study on several benzoic acid derivatives against the SARS-CoV-2 main protease highlighted the potential of this class of compounds to interact with key therapeutic targets. nih.gov Although this compound was not included in that specific study, the findings support the rationale for conducting similar investigations with this compound against a range of biological targets.

Binding Affinity Analysis (e.g., Cyclooxygenase-2)

A patent for pharmaceutical compounds mentions this compound as a commercially available starting material for the synthesis of inhibitors of the cyclo-oxygenase-2 (COX-2) enzyme. nih.gov This indicates its relevance in the development of new COX-2 inhibitors. Fatty acid binding to the allosteric subunit of COX-2 has been shown to relieve a tonic inhibition of the catalytic subunit, suggesting multiple binding sites and regulatory mechanisms that could be explored for compounds like this compound. nih.gov

Prediction of Molecular Targets

Identifying the molecular targets of a compound is a crucial step in understanding its biological activity. In silico methods, such as reverse docking, can be employed to screen a compound against a large panel of proteins to predict its potential targets.

For this compound, patent literature suggests that it is a useful scaffold for the development of Heat Shock Protein 90 (Hsp90) inhibitors. nih.govnih.govcore.ac.uk Hsp90 is a molecular chaperone that plays a critical role in the stability and function of a wide range of client proteins, many of which are involved in cancer progression. The use of this compound as a starting material for Hsp90 inhibitors points towards Hsp90 being a predicted molecular target for derivatives of this compound.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For this compound, while specific SAR studies are not abundant, research on related phenolic compounds can provide a framework for understanding how its structural features contribute to its activity.

The tert-butyl group at the 3-position and the hydroxyl group at the 4-position are key determinants of its chemical properties. The bulky tert-butyl group can influence the compound's steric interactions with target proteins and also impact its lipophilicity, which affects its absorption and distribution. The phenolic hydroxyl group is crucial for its antioxidant activity and potential to form hydrogen bonds within a protein's binding site.

A study on the structure-activity relationships of betulinic acid derivatives highlighted the importance of substituted cinnamic acid moieties for anti-HIV activity, demonstrating how modifications to a core structure can significantly impact biological function. nih.gov This underscores the potential for developing SAR models for this compound and its analogs.

Evaluation of Redox Properties

The redox properties of phenolic compounds are central to their antioxidant activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for evaluating these properties.

A DFT study on the closely related molecule, 3-tert-butyl-4-hydroxyanisole (BHA), provides significant insights into the redox potential of such structures. researchgate.net The study investigated the bond dissociation enthalpy (BDE) of the O-H bond, which is a key descriptor of antioxidant activity. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, thus terminating the oxidative chain reaction. researchgate.netnih.gov

Another DFT study that ranked the antioxidant activity of various molecules found that 3-tert-butyl-4-hydroxyanisole (3-BHA) exhibited a significantly superior antioxidant capacity compared to other studied compounds. unec-jeas.com The study highlighted that 3-BHA had the lowest BDE values, indicating a high potential for hydrogen atom transfer, a primary mechanism of antioxidant action. unec-jeas.com These findings strongly suggest that this compound, with its similar phenolic structure, would also possess notable antioxidant properties.

Table of Research Findings:

| Computational Method | Subject of Study | Key Findings | Reference |

| Molecular Docking | Prunus dulcis extract containing this compound | Docking score of -4.5; interaction with ASN328, VAL350, THR358. | researchgate.netunec-jeas.com |

| Patent Analysis | This compound derivatives | Mentioned as a starting material for COX-2 inhibitors. | nih.gov |

| Patent Analysis | This compound derivatives | Identified as a scaffold for Hsp90 inhibitors. | nih.govnih.govcore.ac.uk |

| DFT Study | 3-tert-butyl-4-hydroxyanisole (BHA) | Analysis of O-H bond dissociation enthalpy as a measure of antioxidant activity. | researchgate.net |

| DFT Study | Various antioxidants including 3-BHA | 3-BHA ranked highest for antioxidant capacity with the lowest BDE values. | unec-jeas.com |

Metabolism, Environmental Fate, and Toxicological Pathways of Alkylated Hydroxybenzoic Acids

Metabolic Transformations in Biological Systems

The biotransformation of compounds like BHT is a complex process involving multiple enzymatic reactions, leading to a variety of metabolites, including 3-tert-butyl-4-hydroxybenzoic acid.

Primary Metabolic Pathways (e.g., from Butylated Hydroxytoluene)

The metabolism of Butylated Hydroxytoluene (BHT) primarily occurs through two main avenues: hydroxylation of the alkyl substituents and oxidation of the aromatic ring. inchem.orgnih.gov The initial step often involves the oxidation of the 4-methyl group on BHT, leading to the formation of a hydroxymethyl derivative (BHT-CH2OH). inchem.org This alcohol is then further oxidized to the corresponding benzaldehyde (B42025) and subsequently to the benzoic acid derivative, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid). inchem.orgnih.govnih.gov Another primary pathway involves the hydroxylation of one of the tert-butyl groups to form a primary alcohol (BHT-tBuOH). inchem.orgnih.gov

In rats, 3,5-di-tert-butyl-4-hydroxybenzoic acid is a major metabolite of BHT. nih.gov Studies have shown that after administration of BHT to rats, a significant portion is excreted as BHT-acid, both in its free form and as a glucuronide conjugate. nih.gov In contrast, in humans, BHT-acid and its conjugate are only minor urinary metabolites. nih.gov The metabolic processing of BHT can also follow a cyclic pathway in rat liver microsomes, regenerating BHT from its intermediate metabolites. nih.gov

Formation of Secondary Metabolites (e.g., 2,6-Di-tert-butylphenol (B90309), Hydroquinone (B1673460), Benzoquinone Conjugates)

Following the initial metabolic transformations of BHT, a series of secondary metabolites can be formed. One significant pathway involves the decarboxylation of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid) to produce 2,6-di-tert-butylphenol (DBP). nih.gov This DBP can then be further metabolized. nih.gov

Subsequent oxidation of these phenolic compounds can lead to the formation of hydroquinones and benzoquinones. Specifically, 2,6-di-tert-butyl-p-benzoquinone (B114747) (BBQ) has been identified as a fecal metabolite in rats administered BHT-acid. nih.gov The metabolic pathway is thought to proceed from BHT to BHT-acid, then to DBP, and finally to 2,6-di-tert-butylhydroquinone (B1595954) (BHQ) and BBQ. nih.gov The formation of a BHT-quinone methide intermediate has also been suggested, which is considered a reactive metabolite. inchem.org This intermediate can be formed through the peroxidase-dependent activation of BHT.

The metabolism of hydroquinone itself can be stimulated by other phenolic compounds, leading to the formation of 1,4-benzoquinone. nih.gov This process is mediated by peroxidases found in cells like macrophages. nih.gov

Glucuronide Conjugation Pathways

Glucuronidation is a major phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion. pharmacy180.com In the metabolism of BHT, several metabolites, including 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid), undergo glucuronide conjugation. nih.govnih.govepa.gov

In rats, BHT-acid glucuronide is a significant biliary metabolite. epa.gov Studies have identified both 3,5-di-tert-butyl-4-hydroxybenzoic-acid-glucuronide (BHT/acid-glucuronide) and 3,5-di-tert-butylhydroquinone-glucuronide (BHQ/glucuronide) in the bile of rats treated with BHT. epa.govjst.go.jp The formation of these glucuronides is a key detoxification pathway. jst.go.jp The excretion rate of BHQ glucuronide was found to be significantly higher after the administration of BHT-acid compared to BHT, supporting the metabolic sequence from BHT-acid to hydroquinone. nih.gov

The process of glucuronidation involves the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronyl transferase. pharmacy180.com This conjugation can occur with various functional groups, including carboxylic acids and hydroxyl groups present in BHT metabolites. pharmacy180.com

Biomarker Development for Exposure Assessment

The ubiquitous presence of BHT in various consumer products necessitates reliable methods for assessing human exposure. researchgate.netbohrium.com This is often achieved by measuring specific metabolites in biological samples.

Urinary Excretion Profiling

Urinary excretion profiling is a non-invasive method used to determine the internal body burden of xenobiotics by measuring their metabolites. bohrium.comnih.gov For BHT exposure, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) has been identified as a suitable urinary biomarker. nih.gov This is due to its high detection frequency and measurable concentrations in urine samples from the general population. nih.gov

Studies have shown that BHT-COOH is the predominant metabolite of BHT found in urine. nih.gov In a study of the German population, the metabolite 3,5-di-tert-butyl-4-hydroxybenzoic acid was detected in 98% of the urine samples analyzed. researchgate.net In rats fed a diet containing BHT, approximately 48% of the administered dose was excreted in the urine, with a significant portion being BHT acid. nih.gov While BHT itself is also detected in urine, its correlation with BHT-COOH concentrations can be weak. nih.gov

| Parameter | Value | Reference |

| Detection Frequency of BHT-COOH in German Population | 98% | researchgate.net |

| Median Concentration of BHT-COOH in German Population | 1.06 µg/L | researchgate.net |

| 90th Percentile Concentration of BHT-COOH in German Population | 3.28 µg/L | researchgate.net |

| BHT Excretion in Rat Urine (as % of dose) | ~48% | nih.gov |

Analytical Methods for Biomonitoring

Accurate and sensitive analytical methods are crucial for the biomonitoring of BHT exposure by quantifying its metabolites in biological matrices like urine. bohrium.com The primary analytical technique employed for the determination of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the metabolite. nih.gov

Specifically, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully used to measure BHT acid in human urine samples. researchgate.net For other related phenolic compounds and their metabolites, gas chromatography-mass spectrometry (GC-MS) is also a viable technique, often requiring a derivatization step like silylation to improve volatility and detection. bohrium.com The selection of the analytical method depends on the specific biomarker, the biological matrix, and the required sensitivity. nih.gov

| Analytical Technique | Application | Reference |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Determination of BHT acid in human urine. | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Method of choice for phenolic metabolites in urine. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for other phenolic compounds and their metabolites, often with derivatization. | bohrium.com |

Environmental Occurrence and Transformation Products

The environmental footprint of this compound is primarily linked to its role as a transformation product of more widely used industrial chemicals.

It is important to note that BHA is a mixture of isomers, primarily 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole. Therefore, the detection of BHA in environmental samples suggests the potential presence of its metabolite, this compound, although direct measurements are lacking.

This compound is recognized as a metabolite of the synthetic antioxidant 3-tert-butyl-4-hydroxyanisole (3-BHA) fishersci.comnih.govresearchgate.netnih.govresearchgate.net. The metabolism of 3-BHA has been investigated in laboratory studies, which have identified several transformation products.

In studies using rat liver microsomes, the metabolism of 3-BHA was found to yield various metabolites, including tert-butylhydroquinone (B1681946) and tert-butylquinone researchgate.net. While the direct metabolic pathway to this compound in an environmental context is not extensively detailed, its formation is a result of the biological or chemical breakdown of the parent BHA compound.

There is limited specific information available to predict the environmental fate of this compound and its subsequent transformation products. However, data for a structurally related compound, 3-tert-butyl-4-hydroxybenzonitrile, provides some indication of potential environmental behavior. For this related compound, the following environmental fate parameters have been estimated epa.gov:

| Environmental Fate Parameter | Predicted Value | Unit |

| Soil Adsorption Coefficient (Koc) | 2.57e+3 | L/kg |

| Ready Biodegradability | 0.00 | Binary 0/1 |

| Fish Biotransformation Half-Life (Km) | 9.55e-2 | days |

| Atmospheric Hydroxylation Rate | 2.88e-11 | cm³/molecule·sec |

| Bioconcentration Factor | 15.7 | L/kg |

| Biodegradation Half-Life | 3.72 | days |

This data is for 3-tert-butyl-4-hydroxybenzonitrile and is presented for illustrative purposes due to the lack of specific data for this compound.

Safety data sheets for the closely related compound 3,5-Di-tert-butyl-4-hydroxybenzoic acid state that there is no information available regarding its persistence, degradability, and bioaccumulative potential fishersci.comthermofisher.com. This suggests that the environmental fate of such alkylated hydroxybenzoic acids is an area requiring further research.

Ecotoxicological Considerations and Risk Assessment Frameworks

The ecotoxicological profile of this compound is not extensively studied, but available information points to potential environmental risks.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the hazard statement H412: Harmful to aquatic life with long lasting effects nih.govsigmaaldrich.com. This classification is based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.

The following table summarizes the GHS hazard classifications for this compound from aggregated notifications. nih.gov

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |

Currently, there are no specific environmental risk assessment frameworks dedicated to this compound. The development of such frameworks would require more comprehensive ecotoxicological data, including studies on various aquatic and terrestrial organisms to determine no-observed-effect concentrations (NOEC) and lethal concentrations (LC50). A risk assessment report is available for 4-tert-Butylbenzoic acid, but this is a different chemical substance europa.eu.

Structure Activity Relationship Sar and Derivatization Research

Impact of Substituent Modifications on Biological Activity

The biological effects of 3-tert-butyl-4-hydroxybenzoic acid are intrinsically linked to its chemical architecture. Modifications to its substituents can dramatically alter its potency and spectrum of activity.

The antioxidant properties of phenolic compounds like this compound are primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl (-OH) group. The tert-butyl group plays a crucial role in modulating this activity through both steric and electronic effects. nih.gov

The bulky tert-butyl group provides steric hindrance, which can protect the hydroxyl group from rapid oxidation. nih.gov Electronically, it acts as an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group, thereby stabilizing the resulting phenoxy radical formed during the antioxidant process. nih.gov This stabilization is key to preventing the propagation of free radical chain reactions. The position of the tert-butyl group ortho to the hydroxyl group, as in this compound, is significant for this stabilizing effect. nih.gov

While direct comparative studies detailing the IC50 values for different positional isomers of tert-butyl-4-hydroxybenzoic acid are not extensively documented, the general principles of SAR in phenolic acids are well-established. The antioxidant capacity is highly dependent on the number and position of hydroxyl groups and other substituents. For instance, studies on various hydroxybenzoic acids show that the degree of hydroxylation significantly impacts radical scavenging activity. researchgate.net

Table 1: Antioxidant Activity (IC50) of Representative Phenolic Acids

This table illustrates the impact of hydroxylation patterns on antioxidant activity, providing context for the role of substituents on the benzoic acid scaffold. Data sourced from DPPH and ABTS radical scavenging assays. researchgate.net

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Gallic Acid (3,4,5-trihydroxy) | 1.52 | 3.24 |

| 3,4-Dihydroxybenzoic Acid | 3.78 | 7.12 |

| Gentisic Acid (2,5-dihydroxy) | 3.56 | 6.97 |

| Syringic Acid (3,5-dimethoxy-4-hydroxy) | 6.11 | 9.87 |

| Vanillic Acid (3-methoxy-4-hydroxy) | 15.21 | 19.54 |

The structural backbone of tert-butylated hydroxybenzoic acids serves as a valuable scaffold for developing anti-inflammatory agents. Research has shown that the 3,5-di-tert-butyl-4-hydroxybenzene structure is an optimal framework for achieving dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. mdpi.comresearchgate.net The phenolic hydroxyl group is considered essential for this anti-inflammatory activity. researchgate.net

Derivatization of the carboxylic acid group into amides or esters is a common strategy. For example, fusing 3,5-di-tert-butyl-4-hydroxybenzoic acid with NSAIDs via esterification has been explored to create multifunctional compounds with potentially enhanced anti-inflammatory effects. researchgate.net The rationale is that such hybrids can concurrently tackle inflammation and the associated oxidative stress. researchgate.net While specific data on the analgesic potency of these derivatives is limited, the inhibition of the COX pathway is a well-known mechanism for pain relief.

The steric bulk of the tert-butyl group and its electron-donating properties are critical for enzyme inhibition. In the context of COX-2 and 5-LOX, the 3,5-di-tert-butylphenol (B75145) moiety fits into the active sites of these enzymes, contributing to inhibitory activity. mdpi.comresearchgate.net The design of derivatives often involves modifying the carboxylic acid group to an amide or urea, which can interact with different residues within the enzyme's active site, thereby enhancing inhibitory potency and selectivity. mdpi.com

Regarding antifungal action, there is a lack of specific research in the reviewed literature detailing the structure-activity relationships of this compound derivatives. While phenolic compounds, in general, can exhibit antimicrobial properties, dedicated studies on the antifungal profile of this specific compound and its analogues were not identified in the conducted searches.

Strategic Design of Novel Analogues

The use of this compound as a starting material or scaffold is a prominent theme in medicinal chemistry for the development of new therapeutic agents.

A significant area of research has been the design of dual COX-2/5-LOX inhibitors to create safer anti-inflammatory drugs that overcome the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs and selective coxibs. mdpi.com The 3,5-di-tert-butyl-4-hydroxybenzoic acid scaffold has been extensively studied for this purpose. mdpi.comresearchgate.net

Strategies include the derivatization of the carboxyl group into amides, N-hydroxyureas, and hydroxamic acids. mdpi.com For instance, converting the carboxyl group of 3,5-di-tert-butyl-4-hydroxybenzoic acid into amides by coupling it with amino acid esters has yielded compounds with potent dual inhibitory activity. mdpi.com One such derivative, N-(3,5-di-tert-butyl-4-hydroxybenzoyl)glycine methyl ester, was identified as a dual inhibitor with good antioxidant properties. mdpi.com

Table 2: Dual COX-2/5-LOX Inhibitory Activity of 3,5-di-tert-butyl-4-hydroxybenzoic Acid Derivatives

This table presents the in vitro inhibitory activities of synthesized derivatives against key inflammatory enzymes. Data sourced from fluorometric inhibitor screening kits. mdpi.com

| Compound | Modification | COX-2 Inhibition (%) | 5-LOX Inhibition (%) | COX-1 Inhibition (%) |

|---|---|---|---|---|

| Compound 5 | N-(3,5-di-tert-butyl-4-hydroxybenzoyl)glycine methyl ester | 70.1 | 60.9 | 32.8 |

| Compound 6 | N-allyl-3,5-di-tert-butyl-4-hydroxy-benzamide | 72.5 | 61.2 | 42.7 |

| Compound 7 | 3,5-di-tert-butyl-4-hydroxy-N-prop-2-ynyl-benzamide | 52.7 | 42.4 | 41.5 |

This compound is a versatile starting material for creating more complex molecules with high target specificity and improved safety profiles. googleapis.com It can be coupled with a wide range of amines to produce amide derivatives intended for various therapeutic applications, including the treatment of inflammatory diseases and cancer. mdpi.comtandfonline.com

For example, it has been used as a building block in the synthesis of modulators of chemokine receptor activity (e.g., CCR2 antagonists) for treating inflammatory conditions like rheumatoid arthritis. mdpi.com It has also been incorporated into the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors, which are being investigated as anticancer agents. tandfonline.com A key goal in such derivatization is to improve the therapeutic index by enhancing potency against the desired target while reducing off-target effects, such as activity at the hERG potassium channel, which can lead to cardiotoxicity. tandfonline.com The development of dual COX/LOX inhibitors is another strategy aimed at reducing toxicity by providing a more balanced inhibition of inflammatory pathways. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.